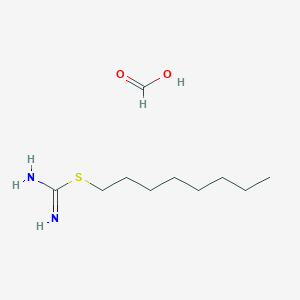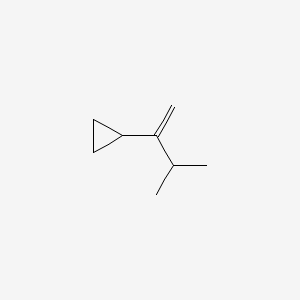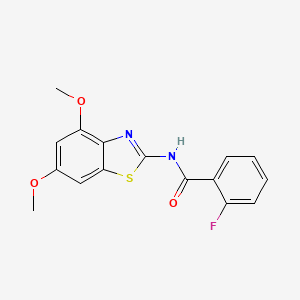
N-(4,6-dimethoxybenzothiazol-2-yl)-2-fluoro-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethoxybenzothiazol-2-yl)-2-fluoro-benzamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethoxybenzothiazol-2-yl)-2-fluoro-benzamide typically involves a multi-step process One common method starts with the preparation of the benzothiazole core, which is then functionalized with a 4,6-dimethoxy groupThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards .
化学反応の分析
Types of Reactions
N-(4,6-dimethoxybenzothiazol-2-yl)-2-fluoro-benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often include specific temperatures, solvents, and catalysts to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
作用機序
The mechanism of action of N-(4,6-dimethoxybenzothiazol-2-yl)-2-fluoro-benzamide involves its interaction with specific molecular targets. It may inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby blocking their function. The exact pathways involved depend on the specific biological context and the target molecules .
類似化合物との比較
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
S-(benzo[d]thiazol-2-yl)-N-(tert-butyl)thiohydroxylamine: Used as a rubber vulcanization accelerator.
4-amino-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)benzenesulfonamide: Known for its various biological activities.
Uniqueness
N-(4,6-dimethoxybenzothiazol-2-yl)-2-fluoro-benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
特性
CAS番号 |
5319-50-6 |
|---|---|
分子式 |
C16H13FN2O3S |
分子量 |
332.4 g/mol |
IUPAC名 |
N-(4,6-dimethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C16H13FN2O3S/c1-21-9-7-12(22-2)14-13(8-9)23-16(18-14)19-15(20)10-5-3-4-6-11(10)17/h3-8H,1-2H3,(H,18,19,20) |
InChIキー |
XWCPPXPWUIOAAT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CC=C3F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


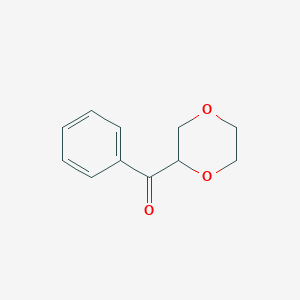
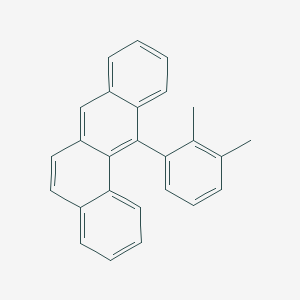
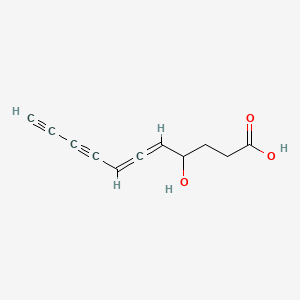


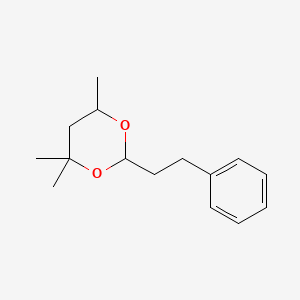
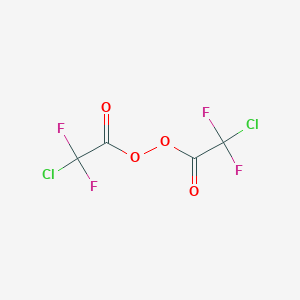
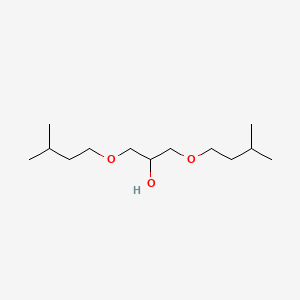
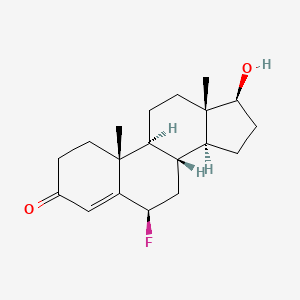
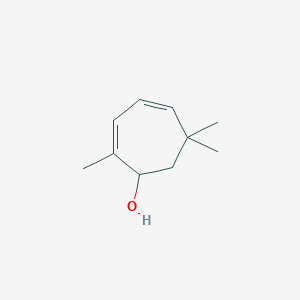
![1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine](/img/structure/B14743776.png)
![1H-Pyrrolo[1,2-a]imidazole](/img/structure/B14743785.png)
